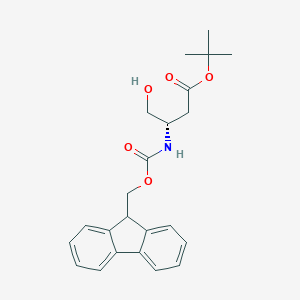

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate

Übersicht

Beschreibung

The compound "(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate" is a derivative of tert-butyl amino acids, which are important intermediates in the synthesis of peptides and pharmaceuticals. The tert-butyl group serves as a protecting group for the amino functionality during chemical synthesis, allowing for selective reactions to occur at other sites of the molecule.

Synthesis Analysis

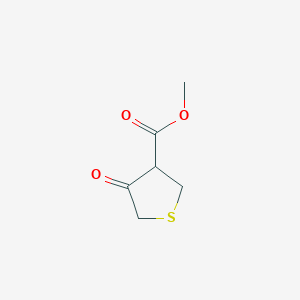

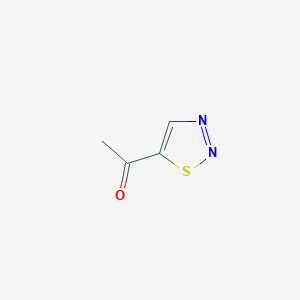

The synthesis of tert-butyl amino acid derivatives typically involves the protection of the amino group with a tert-butyl carbamate group, followed by further functionalization of the molecule. For example, the synthesis of "(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid" involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate to introduce the phenyl group . Similarly, the synthesis of tert-butyl amino acid derivatives can involve the use of starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, as seen in the synthesis of thienopyridine derivatives .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of tert-butyl amino acid derivatives. For instance, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing the orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds in the crystal structure . Similarly, the structure of Schiff base compounds derived from tert-butyl amino acids can be characterized by X-ray crystallographic analysis, as demonstrated for compound 2a .

Chemical Reactions Analysis

Tert-butyl amino acid derivatives can undergo various chemical reactions, including acylation, rearrangements, and coupling with aldehydes to form Schiff bases. The presence of the tert-butyl protecting group allows for selective reactivity, and the introduction of additional functional groups can be achieved through metal-catalyzed reactions or other synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino acid derivatives are influenced by the presence of the tert-butyl group and the specific functional groups attached to the amino acid backbone. These compounds often exhibit intramolecular hydrogen bonding, which can affect their thermal stability and solubility. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide insights into their structural features .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Discovery

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate has been utilized in the synthesis of differentially protected azatryptophan derivatives, contributing to peptide-based drug discovery. The synthesis involves a Negishi coupling, demonstrating the versatility of this compound in forming complex molecular structures (Nimje et al., 2020).

Role in Biocompatible Polymer Production

Another application involves the production of biocompatible polymers. (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, is used in synthesizing statin-class drugs and forms the basis for creating polymers via copolymerization with carbon dioxide. This process illustrates the compound's role in environmentally benign polymer science (Tsai et al., 2016).

Synthesis of Amino Acids

The compound also finds application in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, demonstrating its utility in creating enantiomerically pure amino acids. This synthesis is pivotal in the development of various peptides and proteins (Ellmerer-Müller et al., 1998).

Development of Advanced Dendrimers

In the realm of dendrimer synthesis, this compound is utilized to develop new types of C-branched monomers. These monomers are critical for constructing multifunctional dendrimers, showcasing the compound's role in advanced material science (Newkome et al., 2003).

Wirkmechanismus

Fmoc-Asp(OtBu)-ol, also known as Fmoc-Aspartimol(OtBu) or (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate, is a compound with a wide range of applications in the field of peptide synthesis . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fmoc-Asp(OtBu)-ol is primarily used as a reagent in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound acts as a protected form of the amino acid aspartic acid . The Fmoc group protects the amino end of the aspartic acid, while the OtBu group protects the side chain carboxyl group . These protections are crucial during peptide synthesis, as they prevent unwanted reactions from occurring at these sites .

Biochemical Pathways

In the context of peptide synthesis, Fmoc-Asp(OtBu)-ol is involved in the formation of peptide bonds . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the chain . This process is repeated until the desired peptide sequence is obtained .

Pharmacokinetics

Its properties, such as solubility and stability, can impact its effectiveness in peptide synthesis .

Result of Action

The primary result of the action of Fmoc-Asp(OtBu)-ol is the successful synthesis of peptides with the correct sequence of amino acids . By protecting specific sites on the aspartic acid, it allows for the precise assembly of peptides .

Action Environment

The efficacy and stability of Fmoc-Asp(OtBu)-ol can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide bond formation and the removal of the Fmoc group . Additionally, the compound should be stored under appropriate conditions to maintain its stability .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWAVDINBJTJNU-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454477 | |

| Record name | Fmoc-Aspartimol(OtBu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133565-45-4 | |

| Record name | Fmoc-Aspartimol(OtBu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)